N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide
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Overview
Description
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide is a chemical compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl group that is further connected to a pyrimidine-4-carboxamide moiety. The unique structure of this compound makes it valuable in various scientific and industrial applications, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide typically involves the following steps:
Borylation Reaction: The initial step involves the formation of the boronic ester. This can be achieved by reacting 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.
Coupling Reaction: The boronic ester is then coupled with 4-chloropyrimidine-5-carboxamide using a Suzuki-Miyaura cross-coupling reaction. This reaction also requires a palladium catalyst and a base, and it is performed under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in specialized reactors that ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, to form reduced derivatives.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: It is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Research: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. The pyrimidine moiety can interact with nucleic acids and proteins, potentially inhibiting their function. The compound’s ability to participate in various chemical reactions also contributes to its versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methylpyrazole-4-boronic acid pinacol ester
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
Uniqueness
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide is unique due to its combination of a boronic ester group and a pyrimidine-4-carboxamide moiety. This combination provides a versatile platform for various chemical reactions and biological interactions, making it valuable in both synthetic and medicinal chemistry. The presence of the boronic ester group allows for reversible covalent interactions, while the pyrimidine moiety offers potential for nucleic acid and protein binding, enhancing its applicability in drug development and material science.
Properties
Molecular Formula |
C17H20BN3O3 |
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Molecular Weight |
325.2 g/mol |
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H20BN3O3/c1-16(2)17(3,4)24-18(23-16)12-5-7-13(8-6-12)21-15(22)14-9-10-19-11-20-14/h5-11H,1-4H3,(H,21,22) |
InChI Key |
DCKUHIHTCABRCJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=NC=NC=C3 |
Origin of Product |
United States |
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